1-Bromo-3-(cyclopentyloxy)-5-methylbenzene
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Overview
Description
1-Bromo-3-(cyclopentyloxy)-5-methylbenzene is an organic compound that belongs to the class of bromobenzene derivatives. It is characterized by the presence of a bromine atom, a cyclopentyloxy group, and a methyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene typically involves the bromination of 3-(cyclopentyloxy)-5-methylbenzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce phenols or quinones.
- Reduction reactions result in the formation of hydrocarbons .
Scientific Research Applications
1-Bromo-3-(cyclopentyloxy)-5-methylbenzene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopentyloxy group can influence the compound’s reactivity and stability. These interactions are crucial for the compound’s effectiveness in various applications .
Comparison with Similar Compounds
1-Bromo-3-(cyclopentyloxy)benzene: Lacks the methyl group, resulting in different reactivity and applications.
1-Bromo-3-(cyclopentyloxy)-4-methylbenzene:
Uniqueness: 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-3-cyclopentyloxy-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9-6-10(13)8-12(7-9)14-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXWWPCLRMXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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